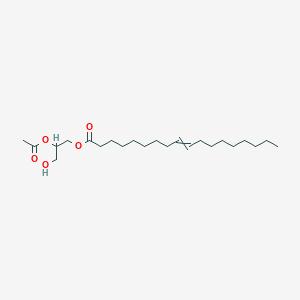

1-Oleoyl-2-acetoyl-sn-glycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Oleoyl-2-acetoyl-sn-glycerol, also known as this compound, is a useful research compound. Its molecular formula is C23H42O5 and its molecular weight is 398.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Research Applications

Cell Signaling Studies

OAG is extensively utilized in biological research to investigate the role of PKC in signal transduction pathways. Its ability to mimic phorbol esters makes it invaluable for studying cellular responses to growth factors and hormones. For example, OAG has been shown to modulate calcium currents in excitable cells, affecting both L-type and T-type calcium channels, which are crucial for various cellular functions .

Metabolic Stability Studies

Research has demonstrated that OAG exhibits rapid uptake and metabolism in cultured cells, highlighting its utility in lipid metabolism studies. This characteristic allows researchers to explore how different diacylglycerols affect cellular metabolism and signaling processes .

Pharmacological Research Applications

Therapeutic Implications

OAG is being investigated for its potential therapeutic applications in conditions such as cancer and diabetes. By modulating PKC activity, OAG may influence tumor growth and insulin signaling pathways, offering insights into new treatment strategies .

Calcium Channel Research

The effects of OAG on calcium channels are particularly relevant in cardiovascular research. Studies have linked OAG-induced calcium influx to essential hypertension, suggesting that it may play a role in vascular disease mechanisms by activating transient receptor potential canonical (TRPC) channels .

Increased Calcium Influx in Hypertension

In a study examining patients with essential hypertension, researchers found that OAG-induced calcium influx was significantly elevated. The study highlighted increased expression of TRPC3 and TRPC5 channels in monocytes from hypertensive patients, linking OAG to mechanisms that may promote vascular disease .

Scientific Research Findings

1-Oleoyl-2-acetoyl-sn-glycerol has shown significant effects on calcium currents in various excitable cells. For instance:

Propriétés

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) octadec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTCCMJTPHCGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919268 |

Source

|

| Record name | 2-(Acetyloxy)-3-hydroxypropyl octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92282-11-6 |

Source

|

| Record name | 2-(Acetyloxy)-3-hydroxypropyl octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.